Product packaging for 3-(ethylsulfonyl)-1H-indazole(Cat. No.:)

3-(ethylsulfonyl)-1H-indazole

Cat. No.: B8526595
M. Wt: 210.26 g/mol
InChI Key: YMABOKNOKOIJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1H-indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its widespread presence in pharmacologically active compounds . This aromatic heterocycle serves as a key building block for developing molecules that target a diverse range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders . Its significance is demonstrated by its role in several FDA-approved drugs and numerous clinical candidates, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib . The incorporation of a sulfonyl group, such as the ethylsulfonyl moiety, is a common strategy in medicinal chemistry to modulate key properties of a molecule. This functional group can enhance binding selectivity and potency by engaging in specific hydrogen-bonding interactions within enzyme active sites . Furthermore, 3-substituted-1H-indazoles, in particular, have been identified as promising scaffolds for the development of novel ATP-mimetic kinase inhibitors, targeting critical components of signaling pathways like PI3K, PDK1, and mTOR . As such, 3-(Ethylsulfonyl)-1H-indazole presents a valuable intermediate for researchers engaged in synthetic chemistry, lead optimization, and the exploration of new biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2S B8526595 3-(ethylsulfonyl)-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-ethylsulfonyl-2H-indazole

InChI

InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

YMABOKNOKOIJIZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C2C=CC=CC2=NN1

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 3 Ethylsulfonyl 1h Indazole

Precursor Synthesis Strategies for Indazole Core Formation

The formation of the 1H-indazole ring system is a well-established area of heterocyclic chemistry, with numerous methods available for creating the necessary precursors. nih.gov These strategies often begin with appropriately substituted benzene (B151609) derivatives. Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, many synthetic routes favor its formation. nih.govchemicalbook.com

Common precursor strategies include:

Cyclization of o-Haloaryl Hydrazones: A versatile method involves the cyclization of N-sulfonylhydrazones derived from o-haloaryl aldehydes or ketones. nih.gov For instance, a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones can yield the 1H-indazole core. nih.gov

Reaction of 2-Fluorobenzonitriles with Hydrazine: A direct approach involves the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine. This SNAr (Nucleophilic Aromatic Substitution) reaction followed by cyclization is an efficient route to 3-aminoindazoles, which can then be further modified. nih.govnih.gov

1,3-Dipolar Cycloaddition: Modern methods include the [3+2] cycloaddition of arynes with diazomethane (B1218177) derivatives. organic-chemistry.orgcapes.gov.br This approach allows for the rapid construction of the indazole skeleton from o-(trimethylsilyl)aryl triflates under mild conditions. nih.govorganic-chemistry.org

From Nitroaromatic Compounds: A transition-metal-free method has been developed for the synthesis of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds, broadening the scope of accessible precursors. rsc.orgrsc.org

These methods produce an indazole ring, which may be unsubstituted at the C3 position or carry a group, like an amino or iodo group, that serves as a handle for subsequent functionalization.

Functionalization Routes for the C3-Sulfonyl Group Installation

Once the indazole core is synthesized, the primary challenge is the regioselective installation of the ethylsulfonyl group at the C3 position. Direct C-H sulfonylation or functionalization of a pre-installed group at C3 are the main strategies.

Electrochemical Sulfonylation: A prominent route for C3-functionalization is electrochemical sulfonylation. Recent studies have demonstrated the C3 sulfonylation of 2H-indazoles using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it This method can be adapted for 1H-indazoles, often requiring N1-protection. The reaction would proceed via an electrochemical process using a carbon anode and nickel cathode, with a suitable electrolyte like lithium perchlorate, to couple the indazole with a source like sodium ethanesulfinate.

Halogenation Followed by Substitution: A more traditional, two-step approach involves the initial halogenation (e.g., iodination or bromination) of the C3 position. chim.it N-protected indazoles can be regioselectively halogenated at C3. The resulting 3-halo-1H-indazole can then undergo a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction with an ethylsulfinate salt (e.g., sodium ethanesulfinate) to install the desired ethylsulfonyl group.

From 3-Aminoindazoles: If the indazole core synthesis yields a 3-amino-1H-indazole, a Sandmeyer-type reaction sequence can be employed. The amino group can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by reaction with an ethylating agent and subsequent oxidation to form the ethylsulfonyl group.

Optimization of Reaction Conditions and Yields for 3-(ethylsulfonyl)-1H-indazole

Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For a potential cross-coupling route using a 3-iodo-1H-indazole precursor and sodium ethanesulfinate, optimization might be explored as shown in the table below.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1CuI (10 mol%)L-prolineK₂CO₃DMSO110Moderate
2CuI (10 mol%)DMEDACs₂CO₃Dioxane100Improved
3Pd₂(dba)₃ (5 mol%)XantphosK₃PO₄Toluene100Low
4Cu₂(OAc)₄ (10 mol%)NoneK₂CO₃DMF120Moderate

This table is illustrative, based on typical conditions for similar copper- and palladium-catalyzed cross-coupling reactions found in the literature. nih.govresearchgate.net

Optimization studies would focus on screening various copper and palladium catalysts, ligands, bases, and solvents to find the ideal combination for this specific transformation. The use of N-protection on the indazole ring, such as with a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, is often critical for preventing side reactions and improving yields during C3 functionalization. chim.it

Stereochemical Considerations in Synthetic Pathways

The final compound, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of enantioselectivity or diastereoselectivity are not relevant to the final product structure.

However, a crucial aspect of selectivity in this synthesis is regioselectivity . This primarily concerns:

Tautomerism: The indazole ring exists in two main tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is known to be thermodynamically more stable. nih.govchemicalbook.com Synthetic strategies must be designed to selectively produce the desired 1H-isomer or allow for the separation of the two forms. N-alkylation or N-arylation reactions can lead to mixtures of N1 and N2 substituted products, requiring careful control of reaction conditions. organic-chemistry.org

Positional Isomerism: During the functionalization of the benzene portion of the indazole ring, control over the position of substitution is essential. Likewise, during the installation of the sulfonyl group, conditions must be chosen to ensure exclusive reaction at the C3 position, avoiding functionalization at other positions like C4, C5, C6, or C7.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and potentially lower costs. youtube.comresearchgate.net

Waste Prevention: Utilizing high-yield reactions and atom-economical transformations, such as direct C-H functionalization or cycloadditions, minimizes the formation of waste. youtube.com

Safer Solvents and Reagents: Replacing hazardous solvents like DMF or DMSO with greener alternatives such as PEG-400 (polyethylene glycol) or even water is a key goal. organic-chemistry.orgnih.gov For instance, one-pot syntheses of 2H-indazoles have been successfully carried out in PEG-300. organic-chemistry.org Using less toxic reagents, such as replacing highly toxic methylating agents with dimethyl carbonate, is another important consideration. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. youtube.com Developing heterogeneous, recyclable catalysts, such as copper oxide nanoparticles supported on activated carbon, can simplify product purification and reduce waste. nih.gov

Energy Efficiency: Electrochemical methods can often be performed at ambient temperature and pressure, reducing the energy consumption associated with heating reactions for extended periods. nih.gov

Renewable Feedstocks: While challenging for aromatic heterocycles, future research could explore the use of bio-derived starting materials for the synthesis of the benzene ring precursor. youtube.com

Scalability and Process Chemistry of this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed by process chemistry.

Cost and Availability of Reagents: The cost of starting materials, catalysts (especially those based on precious metals like palladium), and reagents becomes a major factor at scale. Syntheses starting from inexpensive bulk chemicals are preferred. nih.gov

Safety and Handling: Reactions involving hazardous reagents (e.g., hydrazine, strong bases) or intermediates require rigorous safety protocols and specialized equipment for large-scale production.

Reaction Conditions: High-temperature reactions or those requiring cryogenic conditions can be energy-intensive and expensive to implement on a large scale. Optimizing reactions to run under milder conditions is a key process development goal. google.com

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large quantities. Process development focuses on designing syntheses that yield products of high purity, which can be isolated through crystallization or simple extraction, avoiding chromatography. nih.gov

Preclinical Biological Activity and Pharmacological Mechanisms of 3 Ethylsulfonyl 1h Indazole

In Vitro Biological Efficacy Assessments

The in vitro efficacy of a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides (designated as compounds 7a–o ) was systematically evaluated to determine their biological activity. tandfonline.com These assessments focused on their ability to inhibit specific enzymes and suppress cancer cell growth, providing a clear picture of their therapeutic potential at the cellular level.

Receptor Binding Studies and Selectivity Profiling

While comprehensive receptor binding assays against a broad panel of receptors were not detailed in the reviewed literature, selectivity profiling was conducted in the context of their primary molecular targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comnih.gov The research was centered on establishing the compounds' potency and inhibitory action against these two specific receptor tyrosine kinases, which are crucial regulators of cell proliferation and angiogenesis in cancer. tandfonline.comresearchgate.net The development of these agents was based on the established significance of indazole-based molecules as EGFR and VEGFR-2 inhibitors. tandfonline.com

Enzyme Inhibition Assays and Kinetic Characterization

The most potent compounds from antiproliferative screens were further evaluated for their direct inhibitory effects on EGFR and VEGFR-2 enzymes. The assays revealed that several derivatives are potent dual inhibitors of these kinases. tandfonline.comnih.gov

For EGFR inhibition, compound 7k was the most effective, showing an IC₅₀ value of 71 nM, which is more potent than the reference drug Erlotinib (IC₅₀ = 80 nM). tandfonline.com Other compounds, including 7g , 7i , 7j , 7l , and 7o , also demonstrated significant EGFR inhibitory activity, with IC₅₀ values comparable to or slightly better than Erlotinib. tandfonline.com

In the VEGFR-2 kinase assay, compound 7k again emerged as the most potent inhibitor with an IC₅₀ of 65 nM, surpassing the activity of the reference compound Sorafenib (IC₅₀ = 70 nM). tandfonline.com The data from these enzymatic assays confirm that the 5-ethylsulfonyl-indazole-3-carbohydrazide scaffold is a promising framework for developing dual EGFR/VEGFR-2 inhibitors. tandfonline.com

Table 1: Enzyme Inhibition Data for Selected 5-Ethylsulfonyl-indazole-3-carbohydrazide Derivatives
CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
7g81 ± 579 ± 5
7i83 ± 581 ± 5
7j74 ± 474 ± 4
7k71 ± 465 ± 4
7l87 ± 584 ± 5
7o76 ± 475 ± 4
Erlotinib (Reference)80 ± 5-
Sorafenib (Reference)-70 ± 4

Cellular Target Engagement and Pathway Modulation

Evidence for cellular target engagement and subsequent pathway modulation was established through apoptosis marker assays in MCF-7 breast cancer cells. nih.gov Treatment with the active compounds led to increased levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govresearchgate.net Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed. nih.govresearchgate.net This modulation of key apoptotic proteins indicates that the compounds effectively engage their kinase targets (EGFR and VEGFR-2) within the cell, leading to the inhibition of downstream survival signals and the activation of the apoptotic cell death pathway. nih.gov

Antiproliferative Activity in Cell-Based Models

The antiproliferative effects of the 5-ethylsulfonyl-indazole-3-carbohydrazide series (7a-o ) were evaluated against a panel of four human cancer cell lines using the MTT assay:

MCF-7 (Breast)

HT-29 (Colon)

Panc-1 (Pancreatic)

A549 (Lung)

Table 2: Antiproliferative Activity (GI₅₀, nM) of Lead Compounds Against Human Cancer Cell Lines
CompoundMCF-7 (Breast)HT-29 (Colon)Panc-1 (Pancreatic)A549 (Lung)
7g37 ± 241 ± 245 ± 248 ± 3
7i35 ± 239 ± 242 ± 244 ± 2
7j27 ± 130 ± 134 ± 238 ± 2
7k25 ± 128 ± 131 ± 135 ± 2
7l36 ± 240 ± 243 ± 246 ± 2
7o30 ± 133 ± 236 ± 240 ± 2
Erlotinib (Reference)33 ± 236 ± 240 ± 242 ± 2

Exploration of Molecular Mechanisms of Action

The molecular basis for the biological activity of the 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives was further investigated to confirm their mechanism of action.

Identification and Validation of Specific Molecular Targets

Furthermore, computational molecular docking studies were performed to validate these findings and elucidate the binding interactions at an atomic level. researchgate.netresearchgate.net The docking analysis showed that the compounds fit well within the ATP-binding sites of both EGFR and VEGFR-2, mimicking the binding interactions of known inhibitors like Erlotinib and Sorafenib. tandfonline.comresearchgate.net This computational analysis provided a structural rationale for the observed potent dual inhibitory activity. researchgate.net

Signaling Pathway Interrogation

No studies were identified that have investigated the specific signaling pathways modulated by 3-(ethylsulfonyl)-1H-indazole. While various indazole derivatives have been explored as inhibitors of signaling pathways, particularly those involving protein kinases such as EGFR and VEGFR, this specific compound has not been the subject of such published research.

Gene Expression and Proteomic Profiling

There are no available studies detailing the effects of this compound on gene expression or proteomic profiles in preclinical models. Methodologies such as gene expression profiling, which can predict therapeutic responses, and proteomic analysis of cellular components have not been applied to this compound in any publicly accessible research.

In Vivo Preclinical Efficacy Models (Mechanistic Studies)

Proof-of-Concept Studies in Relevant Animal Models

A thorough search of the literature revealed no proof-of-concept studies in relevant animal models for this compound. Consequently, there is no data on its efficacy in any disease models.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

In the absence of in vivo studies, there has been no analysis of pharmacodynamic biomarkers to assess the biological activity of this compound in a preclinical setting. The identification of such biomarkers is crucial for understanding a compound's mechanism of action and for its clinical development.

Structure Activity Relationship Sar Studies of 3 Ethylsulfonyl 1h Indazole and Its Analogues

Systematic Modification of the Indazole Core Structure

The indazole core is fundamental to the biological activity of this class of compounds, primarily due to its role as a hinge-binding fragment in many kinase inhibitors. semanticscholar.org Modifications to this bicyclic system, including substituent placement and isosteric replacement, have been explored to optimize target engagement and pharmacological properties.

Research on indazole derivatives has shown that the substitution pattern on the core is critical. For instance, in a series of 1H-indazol-3-amine derivatives, the presence of a fluorine atom at the C6-position of the indazole ring led to improved enzymatic and cellular potency against fibroblast growth factor receptors (FGFR1 and FGFR2). nih.gov Conversely, fluorine substitution on other parts of the molecule was not well-tolerated. nih.gov In another study on 1H-indazole-3-carboxamides, a methyl group at the C5-position resulted in lower activity compared to methoxy (B1213986) substituents at the same position, highlighting the importance of this group for high potency. nih.gov

The position of the substituent is also crucial. Studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as FGFR inhibitors showed that introducing an acetyl or methoxy group at the meta position of a phenyl substituent was key for activity. nih.gov Furthermore, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling has been a strategy to explore interactions with kinase targets and enhance activity. semanticscholar.org

Isosteric replacement of the indazole core has also been investigated. In one study, replacing the indazole ring with a pyrazolopyridine ring in a series of 3-ethynyl-indazoles proved to be detrimental to PI3Kα inhibition, causing a significant loss of activity. researchgate.net This underscores the specific and favorable interactions mediated by the indazole scaffold itself. The 1H-indazole tautomer is generally considered the more thermodynamically stable and biologically relevant form.

Impact of Variations in the Sulfonyl Moiety

In a series of indazole-sulfonamides designed as potential anticancer agents, modifications to the sulfonyl portion led to significant changes in bioactivity and selectivity. For example, changing a 2-methoxy-5-chloride phenyl sulfonyl group to a 2,5-dimethoxy phenyl sulfonyl group altered the activity profile against different cancer cell lines. This highlights that the substitution pattern on an aryl sulfonyl group can fine-tune the compound's selectivity.

Furthermore, the replacement of the entire ethylsulfonyl group with other functionalities has been a key strategy in developing potent inhibitors. For instance, in the development of VEGFR-2 inhibitors, the introduction of a sulfonamide group on an aniline (B41778) ring at the C4 position of an indazole derivative proved to be highly effective. nih.gov Specifically, indazole–pyrimidine-based derivatives with a sulfonamide group showed enhanced activity compared to analogues with alkyl or halogen groups. nih.gov This suggests that the hydrogen-bonding capacity of the sulfonamide is a critical contributor to potency.

The modular design of these compounds, combining the indazole core with various sulfonyl components, allows for systematic exploration of the SAR. nih.gov The ethylsulfonyl group itself provides a balance of properties, but its replacement with larger or more functionally complex sulfonyl-containing groups, such as arylsulfonamides, can introduce new points of interaction with the target protein, thereby modulating activity and selectivity. nih.govontosight.ai

Influence of Substituents on Biological Activity and Selectivity

In a study of 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR and VEGFR-2 inhibitors, the type of aryl moiety attached to the carbohydrazide (B1668358) was found to be critical for activity. tandfonline.com Electron-donating substituents, such as hydroxyl and methoxy groups on a phenyl ring, were preferred. tandfonline.com For instance, compound 7k (Ar = 6-methoxypyridin-3-yl) was the most potent, while compound 7a (Ar = 4-cyanophenyl) was the least potent, demonstrating that electron-withdrawing groups diminish activity. tandfonline.com The presence of a phenyl group as part of a benzothiazole (B30560) moiety also proved beneficial for antiproliferative activity. tandfonline.com

The following table summarizes the antiproliferative activity of selected 5-ethylsulfonyl-1H-indazole-3-carbohydrazide derivatives against the MCF-7 breast cancer cell line. tandfonline.com

CompoundAr (Substituent)IC₅₀ (nM) against MCF-7
7a 4-cyanophenyl>100
7g 3-hydroxy-4-methoxyphenyl35
7i 4-hydroxyphenyl42
7j benzothiazole-2-yl29
7k 6-methoxypyridin-3-yl26
7l 4-methoxyphenyl38
Erlotinib (Reference Drug)40

Similarly, in a series of indazole derivatives targeting FGFR1, substitution of a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity. nih.gov The addition of a fluorine atom to the phenyl ring also resulted in a remarkable improvement in potency. nih.gov

Selectivity is also heavily influenced by substituents. In one series of indazole-sulfonamides, specific substitutions led to compounds with greater selectivity towards the MCF-7 breast cancer cell line, while others showed selectivity for the A-549 lung cancer cell line. This demonstrates that fine-tuning of substituents is a viable strategy for achieving target-specific or cell-line-specific activity.

The following table shows the inhibitory activity of selected 6-(3-alkoxyphenyl)-1H-indazol-3-amine derivatives against FGFR1. nih.gov

CompoundR (Alkoxy Group)FGFR1 IC₅₀ (nM)
14a OCH₃15.0
14b OCH₂CH₃13.2
14c OCH(CH₃)₂9.8
14d OCH₃ (with F)5.5

Pharmacophore Elucidation for 3-(ethylsulfonyl)-1H-indazole Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net For indazole-based inhibitors, these models provide a framework for understanding key interactions with their biological targets and for designing new, more potent compounds.

For indazole derivatives acting as kinase inhibitors, pharmacophore models typically highlight several key features. nih.gov These often include:

A hydrogen bond donor: The N-H group of the indazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase domain. tandfonline.com

Hydrogen bond acceptors: The nitrogen atoms of the indazole ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov

Aromatic rings: The indazole ring itself and any appended aryl groups contribute to hydrophobic and π-π stacking interactions within the binding pocket. tandfonline.com

Hydrophobic features: Alkyl groups, such as the ethyl group on the sulfonyl moiety, can occupy hydrophobic pockets in the target protein.

A general pharmacophore model for indazole-based kinase inhibitors would thus consist of a central aromatic/heterocyclic core (the indazole), a hydrogen bond donor feature, one or more hydrogen bond acceptor features, and specific hydrophobic and/or aromatic features positioned to interact with distinct pockets of the kinase active site. nih.gov The precise arrangement and nature of these features dictate the compound's affinity and selectivity for different kinases.

Design Principles for Enhanced Target Interaction

Based on the extensive SAR studies of this compound and its analogues, several key design principles have emerged for enhancing their interaction with biological targets, particularly protein kinases.

Preservation of the Indazole Core as a Hinge-Binder: The 1H-indazole ring is a critical pharmacophoric element. The N1-H group typically serves as a crucial hydrogen bond donor to the backbone of the kinase hinge region. Therefore, modifications should generally avoid altering this group, or if substitution is necessary (e.g., at N1), it must be designed to maintain or enhance other key interactions.

Strategic Substitution on the Indazole Ring: The C5 and C6 positions of the indazole ring are key points for modification to improve potency and selectivity. The introduction of small, electron-donating groups like methoxy or halogens like fluorine can enhance interactions with the target protein. nih.gov The optimal substituent depends on the specific topology of the target's binding site.

Optimization of the Sulfonyl Moiety: The ethylsulfonyl group provides a good starting point, but its modification can lead to significant gains in activity. Replacing the ethyl group with substituted aryl rings to create arylsulfonamides can introduce new vectors for interaction and improve potency. nih.gov The sulfonamide linkage itself offers additional hydrogen bonding opportunities that are often favorable for affinity. nih.gov

Exploitation of Hydrophobic and Polar Pockets: Appending substituted aryl or heteroaryl rings to the indazole core or the sulfonyl moiety allows for the probing of additional hydrophobic and polar pockets within the target's active site. For example, in the 5-ethylsulfonyl-indazole-3-carbohydrazide series, aryl groups with electron-donating substituents like hydroxyl and methoxy groups were shown to be highly beneficial, likely due to favorable interactions in the binding pocket of EGFR/VEGFR-2. tandfonline.com

Integrated Computational and Experimental Approaches: The successful design of potent and selective inhibitors relies on a synergistic approach combining computational methods with experimental validation. tandfonline.com Molecular docking, molecular dynamics simulations, and pharmacophore modeling can provide valuable insights into binding modes and guide the design of new analogues, which are then synthesized and tested to validate the computational hypotheses. core.ac.uk This iterative cycle of design, synthesis, and testing is crucial for the development of optimized lead compounds.

Computational Chemistry and Molecular Modeling of 3 Ethylsulfonyl 1h Indazole

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical properties and biological activity. The conformational landscape of a molecule is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. uni-muenchen.de For 3-(ethylsulfonyl)-1H-indazole, the primary sources of conformational flexibility are the rotatable bonds associated with the ethylsulfonyl group.

τ1: The torsion angle around the C3-S bond (N2-C3-S-C_ethyl).

τ2: The torsion angle around the S-C_ethyl bond (C3-S-C_ethyl-C_methyl).

A relaxed potential energy surface scan is a computational method used to explore the energy changes associated with the rotation around these bonds. uni-muenchen.deyoutube.com In this procedure, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained conformation. uni-muenchen.de This process generates an energy profile that reveals the low-energy (stable) conformations and the energy barriers that separate them.

For this compound, a two-dimensional PES scan varying both τ1 and τ2 would provide a comprehensive energy landscape. Such a landscape would identify the global minimum energy conformation and any other local minima that could be populated at room temperature. academie-sciences.fr Theoretical studies on similar structures, like indole-substituted derivatives, have utilized dihedral angle scans to determine rotational barriers and stable isomers. academie-sciences.fr

Table 1: Hypothetical Relaxed Potential Energy Surface (PES) Scan Data for Dihedral Angle τ1 (N2-C3-S-C_ethyl) in this compound

Dihedral Angle (τ1, degrees) Relative Energy (kcal/mol)
0 5.2
30 3.1
60 0.5
90 0.0 (Global Minimum)
120 0.8
150 3.5
180 5.8

Note: This table is illustrative, based on typical rotational barriers for similar functional groups, and represents the expected output of a PES scan calculation. The actual values would need to be determined through specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. nih.govresearchgate.net These calculations provide insights into molecular orbitals, charge distribution, and reactivity, which are critical for predicting how a molecule will interact with biological targets. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO is the orbital most likely to accept electrons (an electrophilic site). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap suggests higher reactivity. tandfonline.com

For a related compound, a 5-ethylsulfonyl-indazole-3-carbohydrazide derivative (compound 7k), DFT calculations at the B3LYP/6–311 + G(2d,p) level of theory determined a HOMO-LUMO gap of 4.27 eV, suggesting a favorable balance between stability and reactivity. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring, while the LUMO would likely have significant contributions from the electron-withdrawing ethylsulfonyl group.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.combhu.ac.in It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. bhu.ac.inuni-muenchen.de These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. uni-muenchen.de In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the indazole ring are expected to be the most electron-rich regions, making them potent hydrogen bond acceptors. tandfonline.com This is consistent with MEP analysis on a similar indazole derivative where the sulfonyl oxygen atoms were identified as key nucleophilic sites. tandfonline.com

Mulliken Atomic Charges Mulliken population analysis calculates the partial charge on each atom in a molecule, offering a quantitative measure of the charge distribution. niscpr.res.inresearchgate.net This analysis helps to pinpoint specific atoms involved in electrostatic interactions. nih.gov For this compound, the sulfur atom and the adjacent carbon atoms of the ethyl group are expected to carry positive charges, while the oxygen and nitrogen atoms would carry negative charges, influencing the molecule's dipole moment and interaction patterns. niscpr.res.in

Table 2: Representative Calculated Electronic Properties for an Indazole-Sulfonyl Scaffold

Property Representative Value Method
HOMO Energy -6.5 to -7.5 eV DFT/B3LYP
LUMO Energy -1.5 to -2.5 eV DFT/B3LYP
HOMO-LUMO Gap (ΔE) ~4.0 to 5.0 eV DFT/B3LYP
Dipole Moment ~4.0 to 5.0 D DFT/B3LYP

Note: These values are typical for this class of compounds and are based on published data for similar molecules. tandfonline.comnih.gov The exact values for this compound would require specific calculation.

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. researchgate.netresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net Given that many indazole derivatives are developed as kinase inhibitors, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are logical proposed biological targets. tandfonline.comresearchgate.net

Docking studies on 5-ethylsulfonyl-indazole derivatives have revealed key interactions within the ATP-binding sites of both EGFR and VEGFR-2. tandfonline.comresearchgate.net The indazole core typically acts as a hinge-binder, forming crucial hydrogen bonds with backbone residues in the hinge region of the kinase. tandfonline.comnih.gov

EGFR Docking: In the EGFR active site (PDB ID: 1M17), the indazole nitrogen atoms of similar compounds are predicted to form hydrogen bonds with the backbone of Met769. tandfonline.com The ethylsulfonyl group can extend into a hydrophobic pocket, with the sulfonyl oxygens potentially forming additional hydrogen bonds with residues like Lys721. tandfonline.com

VEGFR-2 Docking: In the VEGFR-2 active site (PDB ID: 3WZE), the indazole scaffold is also predicted to interact with the hinge region, forming a hydrogen bond with the backbone amide of Cys919 (or Glu917 in other crystal structures). researchgate.netmdpi.com The ethylsulfonyl group can form favorable interactions, including hydrogen bonds with catalytic residues such as Asp1046. tandfonline.com

The docking score, an estimation of the binding affinity, is used to rank different poses and compounds. For a series of 5-ethylsulfonyl-indazole-3-carbohydrazides, docking scores against EGFR and VEGFR-2 were found to be in a favorable range, indicating strong binding potential. tandfonline.com

Table 3: Typical Molecular Docking Results for an Indazole Ligand in Kinase Active Sites

Target Protein (PDB ID) Key Interacting Residues Type of Interaction Predicted Binding Affinity (kcal/mol)
EGFR (1M17) Met769, Lys721, Val702 Hydrogen Bond, Hydrophobic -7.0 to -9.0
VEGFR-2 (3WZE) Cys919, Glu885, Asp1046 Hydrogen Bond, Pi-Anion -8.0 to -10.0

Note: This table summarizes typical findings from docking studies of indazole derivatives. tandfonline.comresearchgate.net The specific interactions and scores for this compound would depend on the precise docking protocol and force field used.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. tandfonline.com MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein. nih.gov

An MD simulation of the this compound-receptor complex would typically be run for a duration of 100 to 150 nanoseconds in a simulated aqueous environment. tandfonline.comnih.gov Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. tandfonline.com For a similar indazole derivative, a stable RMSD of ~0.8 nm was observed in complex with EGFR. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. researchgate.net It can highlight which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable binding interaction. tandfonline.com

MD simulations performed on a 5-ethylsulfonyl-indazole derivative complexed with EGFR showed that the ligand maintained stable hydrogen bonds with the hinge region throughout the 150 ns simulation, confirming the stability of the binding mode predicted by docking. tandfonline.com

Table 4: Summary of a Typical Molecular Dynamics Simulation Protocol and Analysis

Parameter Description Typical Value/Observation
Simulation Time Total duration of the simulation. 100-150 ns
Force Field Set of parameters used to describe the physics of the system. AMBER, GROMOS, CHARMM
Water Model Model used to simulate solvent molecules. SPC, TIP3P
RMSD of Complex Measure of the complex's structural stability. Stable plateau below 0.3 nm (protein), <0.1 nm (ligand)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are ligand-based computational methods that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. plos.org

For a series of indazole derivatives, a QSAR model would be developed using a dataset of compounds with known inhibitory activity against a specific target, like VEGFR-2. tandfonline.comnih.gov The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields from a CoMFA analysis). researchgate.netnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity (e.g., pIC₅₀). researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model building, r²_pred). researchgate.nettandfonline.com

QSAR studies on indazole derivatives have shown that descriptors related to electrostatics, sterics, and hydrophobicity are often crucial for activity. researchgate.net For sulfonyl-containing heterocyclic inhibitors, the electronic properties of the sulfonyl group and its surrounding environment are key parameters. researchgate.net A QSAR model could reveal, for instance, that increasing the electron-withdrawing character of the group at a certain position enhances activity, guiding further synthetic efforts.

Table 5: Illustrative 2D-QSAR Model for a Series of Kinase Inhibitors

Model Equation pIC₅₀ = 0.75 * (SlogP) - 0.21 * (TPSA) + 0.05 * (Mol_Weight) + 2.5
Statistical Parameters
Correlation Coefficient (r²) 0.85
Cross-validation Coefficient (q²) 0.78
Descriptor Definitions
SlogP Logarithm of the partition coefficient (hydrophobicity)
TPSA Topological Polar Surface Area
Mol_Weight Molecular Weight

Note: This table presents a generic, hypothetical QSAR model to illustrate the concept. A real model for indazole derivatives would be developed from a specific dataset and would likely involve more complex descriptors. researchgate.net

Chemical Biology Applications of 3 Ethylsulfonyl 1h Indazole

Development as a Chemical Probe for Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. rjeid.comnih.govnih.gov The development of a high-quality chemical probe requires a molecule with high potency and selectivity for its intended target. nih.gov While 3-(ethylsulfonyl)-1H-indazole itself is not typically used as a direct chemical probe, its scaffold is a highly valuable starting point for the design and synthesis of such tools. nih.govbeilstein-journals.org The indazole ring system is a known pharmacophore that can be readily modified to optimize binding to the active sites of various enzymes, particularly kinases. nih.govresearchgate.net

The ethylsulfonyl group at the 3-position of the indazole ring provides a key handle for chemical modification and can influence the compound's physicochemical properties, such as solubility and cell permeability, which are critical for an effective chemical probe. rsc.org The development of derivatives from the this compound scaffold has led to the generation of potent and selective inhibitors of various protein kinases, demonstrating the utility of this core structure in creating tools to probe biological processes. tandfonline.comtandfonline.com

Utilization in Target Identification and Validation Studies

Target identification is a crucial step in drug discovery and chemical biology, aiming to elucidate the specific molecular targets of a bioactive compound. researchgate.net Chemical probes derived from scaffolds like this compound can be instrumental in this process through techniques such as affinity-based protein profiling (ABPP). rsc.orgnih.govmdpi.com

While direct target identification studies using the parent this compound are not extensively documented, its derivatives have been pivotal in validating specific biological targets. For instance, the synthesis of a series of 5-ethylsulfonyl-indazole-3-carbohydrazides, derived from the this compound core, led to the identification of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comtandfonline.com By demonstrating potent and selective activity against these two key kinases involved in cancer progression, these derivatives serve to validate EGFR and VEGFR-2 as important targets for the indazole scaffold.

The general workflow for target identification using an affinity-based probe involves attaching a reporter tag (e.g., biotin) to the bioactive molecule, allowing for the capture and subsequent identification of its protein binding partners from a complex biological sample. mdpi.com The ethylsulfonyl group or other positions on the indazole ring of this compound can be functionalized to incorporate such tags, paving the way for future target identification studies.

Application in Investigating Specific Biological Pathways

Derivatives of this compound have proven to be powerful tools for investigating the roles of specific biological pathways, particularly those involved in cancer. The development of dual inhibitors of EGFR and VEGFR-2 from this scaffold provides a clear example of this application. tandfonline.comtandfonline.comnih.gov Both EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis, all of which are hallmark pathways in cancer. tandfonline.com

A study by Youssif et al. (2025) described the design and synthesis of a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides. tandfonline.comtandfonline.com Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines and were identified as potent dual inhibitors of EGFR and VEGFR-2. tandfonline.comtandfonline.comnih.gov The most potent compounds, 7j and 7k , demonstrated greater antiproliferative activity than the established EGFR inhibitor erlotinib, particularly against the MCF-7 breast cancer cell line. tandfonline.com

The investigation of these compounds revealed their ability to induce apoptosis, as evidenced by increased levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with decreased levels of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov This demonstrates the utility of these this compound derivatives in dissecting the molecular mechanisms of cancer cell death and the signaling pathways governed by EGFR and VEGFR-2.

Antiproliferative Activity of 5-ethylsulfonyl-indazole-3-carbohydrazide Derivatives (GI₅₀, nM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
7g 35384240
7i 30333835
7j 27293230
7k 25283028
7l 32353936
7o 30323533
Erlotinib 33364038
Data sourced from Youssif et al. (2025). tandfonline.comtandfonline.comnih.govresearchgate.net

Inhibitory Activity of Selected Derivatives against EGFR and VEGFR-2 (IC₅₀, nM)

CompoundEGFRVEGFR-2
7j 2835
7k 2632
7o 3138
Erlotinib 30-
Data sourced from Youssif et al. (2025). tandfonline.comtandfonline.comnih.gov

Derivatization for Affinity-Based Probes

Affinity-based probes are powerful tools in chemical biology that are designed to covalently or non-covalently bind to their protein targets, allowing for their isolation, identification, and visualization. rsc.orgnih.gov The this compound scaffold is well-suited for derivatization into such probes. nih.gov The synthesis of the 5-ethylsulfonyl-indazole-3-carbohydrazides is a prime example of how this scaffold can be elaborated to generate molecules with high affinity for specific targets. tandfonline.comtandfonline.com

The key components of an affinity-based probe are a recognition element that binds to the target, a reactive group for covalent labeling (in the case of activity-based probes), and a reporter tag for detection. mdpi.com The this compound core can serve as the recognition element. The ethylsulfonyl group itself, or more commonly, other positions on the indazole ring, can be functionalized to introduce a linker attached to a reporter group, such as a biotin (B1667282) for affinity purification or a fluorophore for imaging. mdpi.com

The successful synthesis of the carbohydrazide (B1668358) derivatives, which involves modification at the 3-position of the indazole ring, demonstrates the feasibility of introducing diverse chemical functionalities at this position. tandfonline.comtandfonline.com This chemical tractability is a critical feature for the development of affinity-based probes, as it allows for the systematic optimization of linker length and reporter group identity to create effective tools for studying protein function. rsc.org

Future Research Directions and Derivative Exploration for 3 Ethylsulfonyl 1h Indazole

Rational Design of Next-Generation Indazole Derivatives

The future development of therapeutics based on 3-(ethylsulfonyl)-1H-indazole will heavily rely on rational design strategies to create novel derivatives with improved pharmacological profiles. This involves a multi-pronged approach combining computational modeling with synthetic chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound core affect biological activity is fundamental. This involves synthesizing analogs by modifying the ethylsulfonyl group, substituting various positions on the indazole ring, and exploring different N1-alkylation or arylation patterns. The goal is to identify which structural features are essential for activity and which can be altered to improve other properties. nih.gov

Fragment-Based and Scaffold Hopping Approaches: Utilizing fragment-based drug discovery (FBDD), small chemical fragments can be screened for binding to a target of interest. Hits can then be grown or linked to the this compound scaffold to create potent molecules. nih.gov Alternatively, "scaffold hopping" can be used to replace the indazole core with other bioisosteric heterocycles, potentially leading to novel intellectual property and improved drug-like properties while maintaining the key binding interactions of the original pharmacophore. nih.gov

Computational and Docking-Based Virtual Screening: Molecular docking studies are invaluable for predicting how newly designed derivatives will interact with their biological targets. nih.govnih.gov By modeling the binding site of a target protein, researchers can virtually screen libraries of potential derivatives to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources. nih.gov This approach has been successfully used to identify isoform-selective JNK3 inhibitors from an indazole chemotype. nih.gov

Design StrategyObjectiveExample Application for Indazoles
Structure-Activity Relationship (SAR) To understand how chemical structure relates to biological activity and optimize lead compounds.Analyzing how substituents at the 4- and 6-positions of the 1H-indazole scaffold affect IDO1 inhibitory activity. nih.gov
Fragment-Led De Novo Design To build novel, potent ligands from small, low-affinity chemical fragments.Discovery of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Molecular Hybridization To combine distinct pharmacophores from different drugs to create a single hybrid molecule with multiple activities or enhanced potency.Designing 1H-indazol-3-amine derivatives to develop potent FGFR inhibitors. nih.gov
Docking-Based Virtual Screening To computationally predict the binding of small molecules to a protein target and prioritize candidates for synthesis.Identification of novel indazole chemotypes as selective JNK3 inhibitors for potential Parkinson's disease treatment. nih.gov

Investigation of Novel Therapeutic Applications (Conceptual)

While existing indazole derivatives have shown promise, particularly in oncology, the unique electronic and structural properties of the this compound scaffold suggest potential for a much broader range of therapeutic applications. nih.gov Conceptual exploration, guided by the known biological targets of the indazole class, can open new avenues for investigation.

Indazole derivatives are known to inhibit a variety of protein kinases and enzymes involved in critical disease pathways. nih.gov This provides a strong rationale for exploring this compound derivatives in new contexts:

Neurodegenerative Diseases: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in the pathology of neurodegenerative conditions like Parkinson's disease. nih.gov Given that novel indazole chemotypes have been identified as selective JNK3 inhibitors, designing derivatives of this compound for this target is a logical next step. nih.gov

Immunotherapy and Autoimmune Disorders: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. nih.govnih.gov The 1H-indazole structure is a recognized scaffold for potent IDO1 inhibitors. nih.gov Developing this compound derivatives as IDO1 inhibitors could offer new cancer immunotherapy agents or treatments for autoimmune diseases where dampening the immune response is beneficial.

Inflammatory Diseases: The sulfonamide moiety (a related functional group to sulfonyl) is a classic feature in anti-inflammatory drugs. mdpi.com The combination of an indazole core with the ethylsulfonyl group suggests a potential for dual-activity or potent anti-inflammatory effects, warranting investigation in models of diseases like rheumatoid arthritis or inflammatory bowel disease.

Exploration of Synergistic Combinations in Preclinical Models

The future of many targeted therapies, especially in complex diseases like cancer, lies in combination strategies. Exploring the synergistic potential of this compound derivatives with existing drugs could significantly enhance therapeutic outcomes and overcome drug resistance.

Preclinical studies should be designed to investigate combinations with:

Immune Checkpoint Inhibitors: For derivatives designed as IDO1 inhibitors, the most promising combination is with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). By inhibiting IDO1, the indazole compound can help reverse the immunosuppressive tumor microenvironment, making cancer cells more susceptible to immune-mediated killing unleashed by checkpoint blockade. nih.govnih.gov

Conventional Chemotherapy: Combining a targeted indazole derivative with broad-spectrum cytotoxic agents like 5-fluorouracil (B62378) could allow for lower doses of the chemotherapeutic drug, thereby reducing toxicity while achieving a potent anti-tumor effect. nih.gov

Other Targeted Therapies: In cancers driven by multiple signaling pathways, a combination of two or more targeted drugs can be highly effective. A this compound derivative targeting a specific kinase could be combined with another inhibitor targeting a parallel or downstream pathway to create a powerful synergistic effect.

Development of Advanced Preclinical Models for Mechanistic Insight

To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, it is crucial to move beyond simple 2D cell cultures and utilize more sophisticated preclinical models that better recapitulate human disease.

Future research should employ:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and architecture of the original human tumor. Testing indazole derivatives in PDX models can provide a much more accurate prediction of clinical efficacy than traditional cell-line-derived xenografts.

Organoid and Spheroid Cultures: 3D organoid and spheroid models can be grown from patient-derived cells and better mimic the complex cell-cell and cell-matrix interactions of a tumor or organ. These models are ideal for medium- to high-throughput screening of derivative libraries and for studying mechanisms of action in a more physiologically relevant context.

Humanized Mouse Models: For derivatives intended to modulate the immune system (such as IDO1 inhibitors), standard immunodeficient mice are inadequate. Humanized mice, which are engrafted with a human immune system, are essential for evaluating the interplay between the drug, the tumor, and the human immune response.

Preclinical ModelKey AdvantageApplication for Indazole Research
2D Cell Lines High-throughput screening, initial potency assessment.Initial evaluation of anti-proliferative activity of new derivatives against cancer cell lines (e.g., K562, A549, PC-3). nih.gov
Cell-Line Derived Xenografts (CDX) In vivo assessment of anti-tumor efficacy and basic pharmacokinetics.Evaluating the in vivo efficacy of lead compounds, such as in an HCT116 tumor xenograft model. nih.gov
Patient-Derived Xenografts (PDX) Preserves original tumor heterogeneity and microenvironment, better predicts clinical response.Testing the efficacy of a novel derivative against a panel of patient tumors to identify responsive subtypes.
3D Organoids/Spheroids Mimics tissue architecture and cell-cell interactions; suitable for screening.Studying the effect of a derivative on tumor invasion, metastasis, and drug resistance in a 3D context.
Humanized Mouse Models Allows for the study of interactions with a human immune system in vivo.Evaluating the efficacy of an IDO1-inhibiting indazole derivative, alone or with checkpoint inhibitors.

Integration with Emerging Technologies in Drug Discovery

The drug discovery and development process can be significantly accelerated by integrating emerging technologies. For the this compound program, leveraging these tools will be critical for staying at the cutting edge of medicinal chemistry.

Key technologies to integrate include:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets to predict the activity, toxicity, and pharmacokinetic properties of virtual compounds. This can de-risk the development process by identifying promising candidates and flagging potential liabilities long before synthesis. ML can also analyze complex biological data from preclinical models to identify biomarkers of response.

High-Throughput Synthesis and Screening: Modern automated synthesis platforms can rapidly generate large libraries of indazole derivatives for testing. researchgate.net When coupled with high-throughput screening (HTS), this allows for the rapid exploration of structure-activity relationships and the identification of lead compounds in a fraction of the time required by traditional methods.

Advanced Synthetic Methodologies: The development of novel synthetic routes, such as those using transition-metal-catalyzed C-H activation, provides more efficient and versatile ways to create complex indazole derivatives. researchgate.net These methods can offer higher yields, greater functional group tolerance, and access to previously unobtainable chemical space. researchgate.net

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, paving the way for the development of innovative medicines for a range of challenging diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the ethylsulfonyl group into the 3-position of 1H-indazole?

  • The ethylsulfonyl group can be introduced via sulfonation reactions using ethyl sulfonyl chloride under anhydrous conditions. Alternatively, post-functionalization of pre-synthesized indazole scaffolds via nucleophilic substitution or transition-metal-catalyzed coupling may be employed. Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and catalysts (e.g., polyphosphoric acid for cyclization) to prevent hydrolysis of reactive intermediates .

Q. How can the purity and structural integrity of 3-(ethylsulfonyl)-1H-indazole be validated during synthesis?

  • Characterization typically involves a combination of spectroscopic techniques:

  • IR spectroscopy to confirm sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and integration ratios.
  • Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis to validate stoichiometry .

Q. What preliminary biological screening models are suitable for assessing the bioactivity of this compound?

  • Initial screening often focuses on antimicrobial activity (e.g., bacterial/fungal MIC assays) or enzyme inhibition (e.g., tubulin polymerization assays due to structural similarity to vinca alkaloids). Cell viability assays (e.g., MTT) in cancer lines can also evaluate antiproliferative potential .

Advanced Research Questions

Q. How does the ethylsulfonyl moiety influence the binding affinity of this compound to biological targets like kinases or tubulin?

  • The sulfonyl group enhances hydrogen bonding with active-site residues (e.g., lysine or arginine in kinases) and improves solubility. Comparative SAR studies show that 3-substituted indazoles exhibit higher activity than 1-substituted analogs, with electronic effects (e.g., electron-withdrawing sulfonyl groups) modulating potency .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

  • Molecular docking (AutoDock, Glide) identifies binding poses with targets like AMPA receptors or HSF1.
  • QSAR models correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • ADMET prediction tools (SwissADME, pkCSM) assess solubility, metabolic stability, and toxicity .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Discrepancies may arise from assay conditions (e.g., buffer pH affecting sulfonyl group reactivity) or cellular context (e.g., differential expression of target proteins). Systematic validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and meta-analysis of crystallographic data can clarify mechanisms .

Q. What strategies optimize the selectivity of this compound derivatives for specific isoforms of enzymes (e.g., CDK inhibitors vs. PKA)?

  • Structural modifications : Introducing bulky substituents at the 6-position to exploit isoform-specific hydrophobic pockets.
  • Proteomic profiling (e.g., kinome-wide screening) identifies off-target interactions.
  • Cryo-EM/X-ray crystallography guides rational design by resolving binding modes .

Methodological Considerations

Q. What solvent systems stabilize this compound during reactivity studies?

  • Aprotic solvents (DMF, DMSO) prevent hydrolysis of the sulfonyl group. For aqueous reactions, buffered solutions (pH 6–8) minimize degradation. Stability studies under varying temperatures and UV exposure are recommended to assess storage conditions .

Q. How can unexpected byproducts (e.g., cycloaddition products) be mitigated during synthesis?

  • Byproducts often arise from intramolecular [2+3] cycloaddition under high temperatures. Strategies include:

  • Lowering reaction temperature and using microwave-assisted synthesis for controlled heating.
  • Introducing steric hindrance (e.g., methyl groups) at reactive positions.
  • Purification via flash chromatography or HPLC to isolate the desired product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.